molecular formula C27H30ClN3OS B3926759 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

Cat. No.: B3926759
M. Wt: 480.1 g/mol
InChI Key: FWKVPPDQCQRNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core with a 4-chlorobenzyl sulfanyl group and a 4-phenylpiperazin-1-ylmethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate, which is then reacted with ethylenediamine to yield the desired benzamide.

    Attachment of the 4-Phenylpiperazin-1-ylmethyl Group: The 4-phenylpiperazine can be synthesized separately and then attached to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN3OS/c28-25-12-8-23(9-13-25)21-33-19-14-29-27(32)24-10-6-22(7-11-24)20-30-15-17-31(18-16-30)26-4-2-1-3-5-26/h1-13H,14-21H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKVPPDQCQRNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.